molecular formula C14H13F3O5 B8461759 Diethyl (2,3,4-trifluorobenzoyl)malonate

Diethyl (2,3,4-trifluorobenzoyl)malonate

Cat. No.: B8461759
M. Wt: 318.24 g/mol
InChI Key: YHUWZVIOEQHFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2,3,4-trifluorobenzoyl)malonate is a useful research compound. Its molecular formula is C14H13F3O5 and its molecular weight is 318.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13F3O5

Molecular Weight

318.24 g/mol

IUPAC Name

diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate

InChI

InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3

InChI Key

YHUWZVIOEQHFGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g (0.148 mol) of magnesium filings are initially introduced into 8.1 ml of ethanol, the reaction is started with a few drops of carbon tetrachloride, and a solution of 21.8 g (0.136 mol) of diethyl malonate in 15 ml of ethanol and 58 ml of toluene is then added dropwise such that the internal temperature is between 50 and 60° C. The mixture is then subsequently stirred at 60° C. for one hour. A solution of 27.6 g (0.15 mol) of 2,3,4-trifluorobenzoyl chloride in 15.4 ml of toluene is added dropwise at -10 to -5° C. and the mixture is subsequently stirred at 0° C. for one hour and then overnight, while warming to room temperature. It is poured onto 60 ml of ice-water, 9.7 ml of concentrated sulphuric acid are added and the mixture is extracted with toluene. The extract is washed with saturated sodium chloride solution and the solvent is removed in vacuo. Crude yield: 45.2 g
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
15.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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